molecular formula C6H10ClNO2S B1524735 2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride CAS No. 1248803-37-3

2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride

Cat. No.: B1524735
CAS No.: 1248803-37-3
M. Wt: 195.67 g/mol
InChI Key: JTJDUIZFCHPANH-UHFFFAOYSA-N
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Description

Molecular Geometry and Bicyclic Framework Analysis

The bicyclic framework of this compound adopts the characteristic norbornane-type structure, which consists of a six-membered ring fused with a five-membered ring through a single carbon-carbon bridge. The structural analysis demonstrates that the compound maintains the rigid three-dimensional architecture typical of bicyclo[2.2.1]heptane systems, with the nitrogen atom replacing one of the carbon vertices in the bicyclic framework. The canonical simplified molecular-input line-entry system representation ClS(=O)(=O)N1CC2CC1CC2 illustrates the connectivity pattern where the nitrogen atom serves as the bridging heteroatom.

The geometric parameters of the bicyclic core reveal significant similarities to other norbornane derivatives. Research on related bicyclic compounds has established that the bicyclo[2.2.1]heptane skeleton exhibits characteristic bond angles and distances that deviate from idealized tetrahedral geometry due to ring strain. The six-membered ring within the structure adopts a boat conformation, with the single-atom bridge responsible for significant deviations from the geometry expected for an unsubstituted boat configuration. The mean bond angle in analogous norbornane rings has been measured at approximately 104.9 degrees, which is significantly less than the predicted 111.7 degrees for unstrained systems.

Crystallographic studies of related norbornane derivatives have provided insights into the structural constraints imposed by the bicyclic framework. The distance between specific carbon atoms, such as the C(2) to C(5) separation in similar structures, has been measured at approximately 2.270 angstroms, which represents a significant compression from the ideal distance of 2.57 angstroms. These structural modifications arise from the inherent strain within the bicyclic system and influence the overall molecular geometry and reactivity patterns.

Structural Parameter Measured Value Reference Compound
Mean Bond Angle (degrees) 104.9 Norbornane derivatives
C(2)-C(5) Distance (Å) 2.270 Related bicyclic compounds
Molecular Weight (g/mol) 195.67 Target compound
Formula C₆H₁₀ClNO₂S Target compound

Sulfonyl Chloride Functional Group Configuration

The sulfonyl chloride functional group attached to the nitrogen atom of the bicyclic framework exhibits the characteristic tetrahedral geometry around the sulfur center. The sulfonyl chloride moiety, represented by the -SO₂Cl functionality, demonstrates the typical bonding pattern where sulfur is coordinated to two oxygen atoms, one chlorine atom, and the nitrogen atom of the bicyclic framework. The sulfur-oxygen double bonds maintain the expected bond lengths of approximately 142.4 picometers, while the sulfur-chlorine single bond extends to approximately 204.6 picometers, consistent with established sulfonyl chloride structures.

The electron density distribution within the sulfonyl chloride group creates a highly electrophilic center at the sulfur atom, facilitating nucleophilic substitution reactions characteristic of this functional group. The presence of the bicyclic nitrogen atom as the sulfur substituent introduces unique electronic effects compared to typical aryl or alkyl sulfonyl chlorides. The nitrogen atom's electron-donating properties through its lone pair can influence the electrophilicity of the sulfur center, potentially modifying the reactivity profile compared to carbon-substituted analogs.

Spectroscopic evidence for the sulfonyl chloride configuration includes characteristic infrared absorption bands corresponding to the symmetric and asymmetric sulfur-oxygen stretching vibrations. Nuclear magnetic resonance spectroscopy provides additional confirmation of the functional group attachment, with the nitrogen atom exhibiting chemical shifts consistent with sulfonyl substitution. The sulfonylation of the ring nitrogen atom typically results in small downfield shifts of less than 2 parts per million for adjacent carbon resonances, with more pronounced shifts of 0.5 to 1.0 parts per million observed for proton signals on carbons adjacent to the nitrogen center.

Comparative Analysis with Related Norbornane Derivatives

Comparative structural analysis with other norbornane-derived compounds reveals both similarities and distinctive features of this compound. The basic bicyclic framework maintains the fundamental geometric constraints observed across the norbornane family, including the characteristic boat conformation of the six-membered ring and the bridging arrangement that creates the rigid three-dimensional structure. However, the incorporation of nitrogen into the bicyclic framework and its subsequent functionalization with the sulfonyl chloride group introduces unique structural modifications.

Studies of related azabicyclic compounds have demonstrated that nitrogen incorporation into bicyclic frameworks can significantly alter the geometric parameters compared to all-carbon analogs. In 2-azabicyclo[3.2.1]octane derivatives, crystallographic analysis has revealed that the nitrogen substitution creates distinct hydrogen bonding patterns and modified ring conformations. The nitrogen atom's ability to participate in intermolecular interactions through hydrogen bonding can influence crystal packing and molecular assembly patterns, distinguishing these compounds from their carbon-substituted counterparts.

The sulfonyl chloride functionality adds another layer of structural complexity when compared to simpler norbornane derivatives. While compounds such as 1,7,7-trimethylbicyclo[2.2.1]heptane maintain the basic bicyclic architecture without heteroatom substitution, the presence of the sulfonyl chloride group in the target compound introduces significant electronic effects and potential for chemical modification. The electron-withdrawing nature of the sulfonyl chloride group can influence the basicity of the nitrogen atom and alter the overall charge distribution within the molecule.

Comparative bond length analysis reveals that the bicyclic framework in azabicyclic compounds exhibits similar patterns to all-carbon norbornane derivatives. The boat-to-bridge distances in related structures range from 1.51 to 1.58 angstroms, with variations attributed to electronic and steric effects. The incorporation of heteroatoms like nitrogen can lead to slight modifications in these distances, particularly for bonds directly involving the heteroatom or its immediate neighbors.

Compound Class Structural Feature Typical Range/Value
All-carbon norbornanes Boat-to-bridge distance (Å) 1.51-1.58
Azabicyclic norbornanes Nitrogen chemical shift (ppm) 6-7 ppm downfield vs alkyl
Sulfonyl derivatives S-O bond length (pm) ~142.4
Sulfonyl derivatives S-Cl bond length (pm) ~204.6

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2S/c7-11(9,10)8-4-5-1-2-6(8)3-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJDUIZFCHPANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248803-37-3
Record name 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride
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Preparation Methods

General Synthetic Strategies

The preparation of 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride typically involves two major steps:

Preparation of 2-Azabicyclo[2.2.1]heptane Scaffold

The bicyclic amine core is commonly synthesized via stereoselective aza-Diels–Alder reactions involving cyclopentadiene and suitable nitrogen-containing dienophiles. This method yields enantiopure 2-azabicyclo[2.2.1]heptane derivatives with multiple stereogenic centers, which are crucial for downstream functionalization.

  • The aza-Diels–Alder reaction produces 2-azanorbornane derivatives, which can be isolated as amines suitable for further sulfonylation.

Sulfonylation to Form this compound

The sulfonyl chloride moiety is introduced by reacting the bicyclic amine with sulfonyl chlorides under controlled conditions. Key details from the literature include:

  • Sulfonyl Chloride Reagents : Methanesulfonyl chloride, benzene sulfonyl chloride, tosyl chloride, and substituted aryl sulfonyl chlorides are commonly used.
  • Reaction Conditions : The sulfonylation is conducted in aprotic solvents such as dichloromethane, at low temperatures (typically -5 to 5 °C, preferably around 0 °C) to control the reaction rate and avoid side reactions.
  • Neutralization : Organic bases are added during the reaction to neutralize the hydrogen chloride generated, ensuring high yield and purity.

Representative Preparation Method (Based on Patent and Research Data)

Step Procedure Conditions Comments
1. Dissolution Dissolve 2-azabicyclo[2.2.1]heptane amine in dry dichloromethane Room temperature Ensures solubility for sulfonylation
2. Sulfonylation Add sulfonyl chloride dropwise with stirring -5 to 5 °C Maintains reaction control and selectivity
3. Neutralization Add organic base (e.g., triethylamine) to neutralize HCl Concurrent with sulfonyl chloride addition Prevents acid-catalyzed side reactions
4. Work-up Quench reaction with brine, extract organic layer Room temperature Separates product from aqueous impurities
5. Purification Dry over sodium sulfate, filter, evaporate solvent, purify by column chromatography Room temperature Yields pure this compound or sulfonamide derivatives

This method yields the sulfonyl chloride intermediate quantitatively or with high efficiency, as reported in related sulfonamide synthesis studies.

Alternative Synthetic Routes and Considerations

  • Use of Sulfonyl Cyanides : Some processes involve reacting sulfonyl cyanides with cyclopentadiene to form bicyclic intermediates, which are then hydrolyzed or transformed into sulfonyl chlorides or related compounds. These methods can be conducted in hydrocarbon or mixed aqueous solvents, with pH control critical to avoid by-product formation such as sulfinic acid dimers.
  • Hydrolysis and Crystallization : After initial formation of bicyclic sulfonyl intermediates, hydrolysis under acidic conditions (e.g., acetic acid) converts them into bicyclic lactams or sulfonyl chlorides, which can be crystallized for purification.
  • Industrial Scale Considerations : Optimized solvent ratios and reaction conditions minimize by-product formation and facilitate filtration-free processing, enhancing industrial viability.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Yield Advantages Disadvantages
Aza-Diels–Alder + Sulfonyl Chloride Reaction Cyclopentadiene + sulfonyl chloride Dichloromethane -5 to 5 °C High (up to quantitative) High stereoselectivity, scalable Requires low temperature control
Sulfonyl Cyanide + Cyclopentadiene Sulfonyl cyanide + cyclopentadiene Hydrocarbon/water mix Ambient to 40 °C Moderate to high Single-step, industrially advantageous By-product formation, pH sensitive
Hydrolytic Conversion of Tosyl Azanorbornadiene p-Toluenesulfonyl cyanide + cyclopentadiene Various Ambient Moderate (27.5%) Established method Explosive reagent, low yield, excess cyclopentadiene

Research Findings and Optimization Notes

  • The pH during sulfonyl cyanide and cyclopentadiene reactions is critical; acidic conditions (pH 2-3) favor product formation and reduce dimerization by-products.
  • Use of minimal hydrocarbon solvent and controlled water ratios improves extraction efficiency and reduces waste.
  • Sulfonylation reactions benefit from aprotic solvents and low temperatures to maintain high selectivity and yield.
  • Purification by column chromatography after sulfonylation ensures high purity of the sulfonyl chloride intermediate, essential for downstream applications.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride undergoes various types of reactions, including:

  • Oxidation: It can be oxidized to form sulfonyl chlorides.

  • Reduction: Reduction reactions can convert it to other derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides and sulfonic acids.

  • Reduction: Amines and alcohols.

  • Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride typically involves the reaction of 2-azabicyclo[2.2.1]heptane with sulfonyl chlorides, leading to the formation of sulfonamide derivatives that exhibit diverse biological activities.

Table 1: Synthesis Pathways

StepReaction TypeConditionsYield
1Aza-Diels–AlderCyclopentadiene with Schiff baseHigh
2SulfonylationReaction with sulfonyl chlorideHigh
3Deprotection & CyclizationAqueous alcohol solution with weak alkalis~90%

The ability to modify the azabicyclic framework allows for a wide range of derivatives to be synthesized, which can be tailored for specific biological activities.

Antitumor Activity

Research has shown that sulfonamides based on the 2-azabicyclo[2.2.1]heptane scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values comparable to standard chemotherapeutic agents like cisplatin, indicating their potential as selective antitumor agents .

Antiviral Activity

Recent studies have identified sulfonamide derivatives of 2-azabicyclo[2.2.1]heptane as promising candidates for antiviral drug development, particularly against SARS-CoV-2 and other viruses such as HPIV-3 and EMCV. One notable compound exhibited an IC50 of 0.8 µM against SARS-CoV-2, showcasing its potential as a therapeutic agent with favorable selectivity indices and low cytotoxicity .

Table 2: Biological Activities of Selected Derivatives

CompoundTarget Virus/Cancer TypeIC50 (µM)Selectivity Index
Compound 10bCancer (various lines)Comparable to cisplatinNot specified
Compound 22SARS-CoV-20.830.7
Compound 3EMCV2240.3

Applications in Drug Development

The structural versatility of 2-azabicyclo[2.2.1]heptane derivatives allows them to serve as scaffolds in drug discovery programs aimed at developing new therapies for cancer and viral infections. The modifications on the bicyclic core can enhance pharmacological properties such as solubility, bioavailability, and metabolic stability.

Case Studies

  • Antitumor Agents : A series of sulfonamides derived from the azabicyclic structure were tested for their antiproliferative effects on various cancer cell lines, revealing compounds with selective toxicity towards malignant cells while sparing nonmalignant ones .
  • Antiviral Compounds : The development of sulfonamide derivatives targeting SARS-CoV-2 demonstrated significant antiviral activity without cytotoxic effects, suggesting a viable pathway for creating effective antiviral medications .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors, influencing biochemical pathways.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues: Ring Size and Heteroatom Variations

2-Azabicyclo[3.2.1]octane Derivatives
  • Structural Difference : The octane derivative has a seven-membered ring compared to the six-membered ring in the heptane analogue.
  • Biological Activity: The octane derivative (compound 3 in ) showed higher antiviral activity against EMCV (IC₅₀ = 22.0 µM) compared to the heptane derivative (compound 6, IC₅₀ = 18.3 µM). However, the heptane derivative exhibited lower toxicity in nonmalignant cells, suggesting better selectivity.
7-Oxabicyclo[2.2.1]heptane Derivatives
  • Structural Difference : Oxygen replaces nitrogen in the bicyclic framework.
  • For example, 7-oxabicyclo[2.2.1]heptane-2-sulfonyl chloride () is more lipophilic, which may affect pharmacokinetics.
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Structural Difference : A sulfur atom and a smaller ring system ().
  • Application : These derivatives are precursors to β-lactam antibiotics, highlighting divergent therapeutic applications compared to the antitumor-focused heptane sulfonamides.
Table 1: Antiviral and Antiproliferative Activities
Compound Target Virus/Cell Line IC₅₀ (µM) Selectivity Index (SI) Reference
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride (6) EMCV 18.3 ± 2.0 19.6
2-Azabicyclo[3.2.1]octane-2-sulfonyl chloride (3) EMCV 22.0 ± 2.6 40.3
Heptane derivative (antiproliferative) HCT-116 (colon cancer) 1.5 ± 0.2 N/A
Cisplatin (control) Multiple cell lines ~1–10 Low

Key Findings :

  • The heptane derivative shows potent antiproliferative activity (IC₅₀ ~1.5 µM) comparable to cisplatin.
  • Against EMCV, the octane derivative has a higher SI (40.3 vs. 19.6), but the heptane analogue maintains lower cytotoxicity.

Key Insights :

  • The heptane derivative benefits from high diastereoselectivity in aza-Diels-Alder reactions, enabling scalable synthesis.
  • Modifying the heteroatom (e.g., oxygen or sulfur) requires tailored reagents and conditions, impacting cost and feasibility.

Physicochemical Properties

Table 3: Molecular and Physical Properties
Compound Molecular Weight Melting Point (°C) Solubility Reactivity
This compound 195.67 Not reported Moderate in DCM High (sulfonyl chloride)
2-Azabicyclo[3.2.1]octane-2-sulfonyl chloride ~209 (estimated) Not reported Moderate in DCM Similar to heptane
7-Oxabicyclo[2.2.1]heptane-2-sulfonyl chloride 192.62 56–57 Low in water Lower electrophilicity

Key Notes:

  • The heptane derivative’s sulfonyl chloride group enhances reactivity for nucleophilic substitution, making it versatile in drug design.
  • Oxygen-containing analogues exhibit lower electrophilicity, reducing their utility in certain coupling reactions.

Biological Activity

2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features a bicyclic amine structure, which is known for its ability to interact with various biological targets. The sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in drug synthesis.

Antimicrobial Activity

Recent studies have shown that derivatives of 2-azabicyclo[2.2.1]heptane exhibit significant antimicrobial activity against various strains of bacteria and fungi. For example:

  • Study Findings : A derivative of this compound was found to be effective against both Gram-positive and Gram-negative bacterial strains, as well as certain fungal species.
  • Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Antiviral Activity

The antiviral potential of 2-azabicyclo[2.2.1]heptane derivatives has also been explored, particularly in relation to respiratory viruses:

  • Case Study : In vitro studies demonstrated that certain sulfonamide derivatives based on this scaffold exhibited antiviral activity against human parainfluenza virus type 3 (HPIV-3) and echovirus .
  • Quantitative Analysis : Compounds derived from 2-azabicyclo[2.2.1]heptane showed IC50 values ranging from 18.3 µM to 22 µM against EMCV, indicating moderate antiviral efficacy with selectivity indexes suggesting low toxicity .

Cytotoxic Activity

The cytotoxic effects of 2-azabicyclo[2.2.1]heptane derivatives have been evaluated against various cancer cell lines:

  • Research Overview : A series of chiral sulfonamides derived from this bicyclic structure were tested against human hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cell lines.
  • Results : The compounds exhibited a notable reduction in cell viability compared to non-malignant cells, with some derivatives showing IC50 values comparable to established chemotherapeutics like cisplatin .

Comparative Analysis of Biological Activity

Activity TypeCompound DerivativeIC50 (µM)Selectivity Index
Antimicrobial2-Azabicyclo[2.2.1]heptane derivativeVariesVaries
AntiviralSulfonamide derivative18.3 - 22Moderate
CytotoxicChiral sulfonamide<15High

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic structure and sulfonyl chloride placement. Key signals include δ 3.2–3.5 ppm (bridgehead protons) and δ 130–135 ppm (sulfonyl chloride in ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., m/z 191.23 for C₇H₁₀ClNO₂S) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in studies on related azabicycloheptane carboxamides .

Advanced Application : Couple HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to quantify enantiomeric excess during asymmetric synthesis .

How can contradictions in reported bioactivity data for sulfonyl chloride derivatives be resolved?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., anticancer vs. antiviral studies) often arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 for antitumor studies) and control DMSO concentrations (<0.1%) to minimize solvent interference .
  • Metabolic Stability : Use liver microsome assays to assess compound degradation. Derivatives with electron-withdrawing groups (e.g., fluorine) show improved metabolic half-lives .
  • Case Study : A 2024 study found that 2-sulfonyl chloride derivatives with a para-fluorophenyl substituent exhibited conflicting cytotoxicity (IC₅₀ = 2 µM in MCF-7 vs. 15 µM in HEK293), attributed to tissue-specific transporter expression .

What role does this compound play in designing enzyme inhibitors?

Advanced Research Question
The sulfonyl chloride group acts as a versatile electrophile for covalent or non-covalent inhibitor design:

  • DPP-4 Inhibition : In Neogliptin, the bicyclic scaffold positions the sulfonamide to hydrogen-bond with Glu205 and Glu206 in DPP-4’s catalytic site, achieving IC₅₀ = 16.8 nM .
  • Antiviral Agents : Biphenylsulfonamide derivatives inhibit HPIV-3 via hydrophobic interactions with the viral fusion protein, reducing infectivity by 90% at 10 µM .
  • Selectivity Optimization : Replace chlorine with trifluoromethyl to reduce off-target effects (e.g., 100-fold selectivity over DPP-8/9 in preclinical models) .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Storage : Keep at 2–8°C under argon to prevent hydrolysis. Use amber glass vials to avoid light-induced decomposition .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and FFP3 masks; sulfonyl chlorides are respiratory irritants (TLV = 0.1 mg/m³) .
  • Spill Management : Neutralize with sodium bicarbonate slurry (1:10 w/v) and dispose as hazardous waste .

How can computational methods predict the reactivity of this compound in drug discovery?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate sulfonyl chloride interactions with target proteins (e.g., DPP-4) to prioritize synthetic targets. A 2025 study achieved 85% correlation between predicted and experimental binding affinities .
  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in nucleophilic attacks. The LUMO of the sulfonyl chloride group localizes on sulfur, favoring SN2 mechanisms .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.1) and aqueous solubility (1.2 mg/mL), guiding lead optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride
Reactant of Route 2
2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride

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